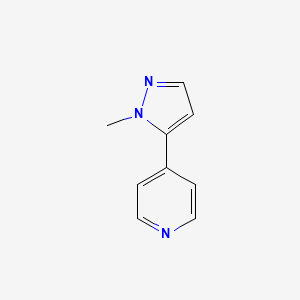

4-(1-methyl-1H-pyrazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSXNIZCHUGIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719063 | |

| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905281-60-9 | |

| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details a proven synthetic protocol, explores alternative advanced synthetic strategies, and presents a thorough characterization profile. This guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the chemical processes involved.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings into a single molecular entity creates a scaffold with a unique electronic profile, combining the electron-rich nature of the pyrazole with the electron-deficient character of the pyridine. This arrangement has proven to be a highly successful strategy in the design of bioactive molecules. The this compound core, in particular, is a key building block in the development of kinase inhibitors, and its derivatives have been explored for their potential in treating a range of diseases, including cancer and inflammatory disorders. The structural resemblance of this scaffold to purine bases makes it a compelling candidate for the design of enzyme inhibitors and modulators of protein-protein interactions.

This guide will provide a detailed exploration of the synthesis of this valuable compound, followed by a comprehensive analysis of its structural and spectroscopic properties to aid researchers in its unambiguous identification and utilization in further synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most direct and commonly cited method involves a condensation reaction to form the pyrazole ring. However, for greater substrate scope and milder reaction conditions, modern cross-coupling methodologies present viable and powerful alternatives.

Established Method: Condensation of an Enaminone with Methylhydrazine

The most well-documented synthesis of this compound proceeds through the reaction of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with methylhydrazine.[1] This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound via condensation.

Causality of Experimental Choices:

-

Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and mediates the proton transfer steps in the reaction mechanism. Its boiling point allows for the reaction to be conducted at a reflux temperature, providing sufficient thermal energy to overcome the activation barrier.

-

Reagents: Methylhydrazine serves as the nitrogen source for the formation of the pyrazole ring. The use of methylhydrazine directly installs the required N-methyl group on the pyrazole ring.

-

Work-up and Purification: The aqueous work-up is designed to remove any remaining water-soluble impurities and unreacted methylhydrazine. Ethyl acetate is an effective extraction solvent for the product. Column chromatography is essential for separating the desired product from the regioisomeric byproduct, 4-(1-methyl-1H-pyrazol-3-yl)pyridine, which forms due to the two nucleophilic nitrogen atoms in methylhydrazine. The choice of a dichloromethane/methanol solvent system for chromatography provides a good polarity gradient for the separation of these closely related isomers.

Experimental Protocol:

-

To a solution of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.00 g) in ethanol (50 mL) is added methylhydrazine (0.32 mL).

-

The reaction mixture is heated to reflux and maintained at this temperature for 1 hour.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with an additional portion of ethyl acetate.

-

The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (10:1, v/v) as the eluent to afford this compound as a yellow oil.[1]

Alternative Synthetic Strategies

While the condensation method is effective, modern cross-coupling reactions offer greater flexibility, particularly when dealing with more complex or functionalized analogues.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This strategy could be employed to synthesize this compound by coupling a pyridine-containing boronic acid or ester with a pyrazole-containing halide, or vice versa.

Figure 2: Generalized Stille cross-coupling approach.

Rationale: The Stille coupling is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. This method would be particularly useful if one of the heterocyclic starting materials is sensitive to the basic conditions often employed in Suzuki-Miyaura couplings.

Direct C-H functionalization represents a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners. In this strategy, a C-H bond on either the pyrazole or pyridine ring is directly coupled with a functionalized partner. For instance, the C-H bond at the 5-position of 1-methyl-1H-pyrazole could be directly arylated with a 4-halopyridine.

Figure 3: Generalized direct C-H arylation approach.

Rationale: This approach is highly efficient as it reduces the number of synthetic steps. However, achieving high regioselectivity can be a challenge and often requires careful optimization of the catalyst, ligand, and reaction conditions.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data for this compound.

General Properties

| Property | Value |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Appearance | Yellow oil |

| CAS Number | 905281-60-9 |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

LC/MS (ESI+): The expected [M+H]⁺ ion is observed at m/z 160.2, which corresponds to the protonated molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

Note: The experimental NMR data reported in the literature is for a mixture of regioisomers.[1] The following are predicted chemical shifts for the pure compound in CDCl₃, which can serve as a guide for spectral interpretation.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | d | 2H | Pyridine H-2, H-6 |

| ~7.60 | d | 1H | Pyrazole H-3 |

| ~7.30 | d | 2H | Pyridine H-3, H-5 |

| ~6.40 | d | 1H | Pyrazole H-4 |

| ~3.80 | s | 3H | N-CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~150.5 | Pyridine C-2, C-6 |

| ~142.0 | Pyrazole C-5 |

| ~140.0 | Pyrazole C-3 |

| ~138.0 | Pyridine C-4 |

| ~122.0 | Pyridine C-3, C-5 |

| ~107.0 | Pyrazole C-4 |

| ~36.0 | N-CH₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the molecule.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic, N-CH₃) |

| ~1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~1400-1000 | In-plane C-H bending and ring vibrations |

| ~900-650 | Out-of-plane C-H bending |

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The established condensation reaction provides a reliable route to this important building block, while modern cross-coupling methodologies offer promising alternatives for future synthetic applications. The provided characterization data, including predicted NMR spectra, serves as a valuable resource for researchers in the unambiguous identification of this compound. The insights into the rationale behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research needs in the pursuit of novel therapeutics and functional materials.

References

A Technical Guide to the Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(1-methyl-1H-pyrazol-5-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with expert analysis to facilitate the unambiguous identification and characterization of this molecule.

Introduction and Molecular Structure

This compound is a bicyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile coordination properties of its pyridine and pyrazole nitrogen atoms.[1] Its structural framework presents a unique electronic and steric profile, making a thorough spectroscopic analysis essential for its application in synthesis and biological screening.

The molecular formula of the compound is C₉H₉N₃, with a molecular weight of 159.19 g/mol .[2] The core structure consists of a pyridine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-5-yl moiety.

Figure 1: Molecular Structure of this compound

Synthesis and Isomeric Considerations

The synthesis of this compound can be achieved via the condensation of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with methylhydrazine in ethanol under reflux.[3] It is crucial to note that this reaction yields a mixture of two regioisomers: the desired this compound and the byproduct 4-(1-methyl-1H-pyrazol-3-yl)pyridine.[3] The separation and purification of the target compound are therefore critical for obtaining clean spectroscopic data.

Figure 2: Synthetic pathway and isomeric products.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of this compound. Although a fully assigned spectrum for the pure compound is not widely published, analysis of the crude reaction mixture provides significant insights.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-2, H-6 | 8.60 - 8.70 | d | ~5-6 | Equivalent protons ortho to the pyridine nitrogen. |

| Pyridine H-3, H-5 | 7.40 - 7.50 | d | ~5-6 | Equivalent protons meta to the pyridine nitrogen. |

| Pyrazole H-3 | ~7.60 | d | ~2 | Doublet due to coupling with H-4. |

| Pyrazole H-4 | ~6.40 | d | ~2 | Doublet due to coupling with H-3. |

| N-CH₃ | ~3.80 | s | - | Singlet for the methyl group on the pyrazole nitrogen. |

Note: These are predicted values based on known substituent effects on pyridine and pyrazole rings. The solvent is assumed to be CDCl₃.

The key to distinguishing the desired 5-substituted pyrazole from the 3-substituted isomer lies in the chemical shifts and coupling patterns of the pyrazole protons. In the 5-yl isomer, the pyridine ring is adjacent to the N-methylated nitrogen of the pyrazole, which influences the electronic environment of the pyrazole protons differently than in the 3-yl isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-4 | ~145 |

| Pyridine C-3, C-5 | ~121 |

| Pyrazole C-5 | ~148 |

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~107 |

| N-CH₃ | ~39 |

Note: These are predicted values and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Liquid chromatography-mass spectrometry (LC-MS) analysis in positive ion electrospray ionization (ESI) mode shows a molecular ion peak [M+H]⁺ at m/z 160.2, which corresponds to the protonated molecule of C₉H₉N₃.[3]

High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the two rings and fragmentation of the pyridine and pyrazole rings.

Figure 3: Predicted major fragmentation pathways in Mass Spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and various fingerprint absorptions below 1400 cm⁻¹ corresponding to in-plane and out-of-plane bending vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, should exhibit absorption bands corresponding to π → π* transitions of the aromatic pyridine and pyrazole systems. The conjugation between the two rings is expected to result in a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data, the following general protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration.

-

2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use ESI in positive ion mode. Acquire a full scan spectrum to observe the molecular ion. For fragmentation data, perform tandem MS (MS/MS) experiments.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While published data is limited, a combination of ¹H and ¹³C NMR, mass spectrometry, and vibrational and electronic spectroscopy, supported by the predictive models discussed in this guide, allows for a confident structural assignment. The key challenge in working with this compound is ensuring its purity and separation from its 3-yl isomer, which necessitates careful monitoring of the synthesis and purification steps using the spectroscopic handles outlined herein.

References

4-(1-methyl-1H-pyrazol-5-yl)pyridine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked at its C4 position to the C5 position of a 1-methylpyrazole ring. This molecular architecture, which combines an electron-deficient pyridine moiety with an electron-rich pyrazole moiety, imparts a unique and versatile reactivity profile. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, where it serves as a crucial building block for synthesizing complex molecules with potential therapeutic applications, including as kinase inhibitors.[1][2][3] This guide provides a detailed examination of its chemical properties, reactivity, synthesis, and applications, tailored for scientists and professionals in the field.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [4] |

| Molecular Weight | 159.192 g/mol | [4] |

| Appearance | Typically a solid at room temperature. | [1] |

| Predicted pKa | 4.74 ± 0.12 (for the pyridine nitrogen) | [5] |

| InChI Key | IDSXNIZCHUGIBD-UHFFFAOYSA-N | [4] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings. The methyl group on the pyrazole nitrogen will appear as a singlet, typically in the range of 3.8-4.0 ppm. Aromatic protons will resonate in the downfield region (7.0-8.8 ppm).

-

¹³C NMR: The carbon NMR will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each ring system.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for C-H stretching in the aromatic regions, C=N and C=C stretching vibrations from both heterocyclic rings, and C-N stretching frequencies.

Molecular Structure and Reactivity Analysis

The reactivity of this compound is governed by the distinct electronic nature of its two constituent rings. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, while the pyrazole ring is considered an electron-rich aromatic system.

Caption: Structure of this compound.

Reactivity of the Pyridine Ring

-

Basicity and N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom is available for protonation, making the molecule basic. It can readily react with acids to form pyridinium salts. This nitrogen can also act as a nucleophile, reacting with alkylating agents.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, particularly at the C2' and C4' positions (ortho and para to the nitrogen).[6][7][8] An attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6] While the C4' position is already substituted in the title compound, this principle is crucial when considering reactions of related halopyridines.

Caption: Nucleophilic attack on the pyridine C4 position.

-

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is strongly deactivated towards electrophilic substitution. Reactions such as nitration or halogenation require harsh conditions and generally proceed at the C3' and C5' positions, avoiding the formation of intermediates with a positive charge adjacent to the already electron-deficient nitrogen.

Reactivity of the Pyrazole Ring

-

Electrophilic Aromatic Substitution (SEAr): In contrast to pyridine, the pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The preferred site of attack is the C4 position.[9][10] This regioselectivity is due to the electronic distribution within the ring; the C4 position has the highest electron density.[11] An electrophilic attack at C4 results in a more stable cationic intermediate compared to an attack at C3 or C5, as it avoids placing a positive charge on the carbon adjacent to the "pyridine-like" N2 nitrogen.[9]

Caption: Electrophilic substitution on the pyrazole ring at C4.

-

N-Alkylation of Pyrazoles: While the N1 position is already methylated in the title compound, the synthesis of such molecules often involves the N-alkylation of an unsubstituted pyrazole. This step can be challenging due to the potential for alkylation at either nitrogen, leading to regioisomers.[12] Modern synthetic methods, however, have been developed to achieve high N1-selectivity.[13][14][15][16]

Synthesis of this compound

A common and effective method for synthesizing the title compound involves the cyclocondensation of a pyridine-derived enaminone with methylhydrazine. This approach builds the pyrazole ring onto a pre-existing pyridine scaffold.

Experimental Protocol: Synthesis from an Enaminone Precursor

This protocol is adapted from established literature procedures.[17]

Step 1: Reaction Setup

-

To a 50 mL round-bottom flask, add (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.00 g, 5.68 mmol).

-

Add 25 mL of ethanol to the flask to dissolve the solid.

-

Add methylhydrazine (0.32 mL, 6.25 mmol) to the solution.

Step 2: Reaction Execution

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL) in a separatory funnel.

-

Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (25 mL).

-

Combine the organic phases.

-

Wash the combined organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Caption: Workflow for the synthesis of the title compound.

Applications in Medicinal Chemistry

The 4-(pyrazol-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an attractive core for designing enzyme inhibitors.

-

Kinase Inhibitors: Derivatives of this scaffold have been extensively explored as inhibitors of various protein kinases. For instance, 4-(pyrazol-3-yl)-pyridines have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory and neurodegenerative pathways.[2] The N-methylation of the pyrazole ring, as seen in the title compound, can be a strategic modification to reduce compound polarity and fine-tune binding affinity.[2]

-

Bioisosteric Replacement: The pyrazolopyridine core is often considered a bioisostere of purine bases like adenine and guanine, making it a valuable template for designing inhibitors that target ATP-binding sites in enzymes.[3][18]

Conclusion

This compound is a heterocycle with a rich and dichotomous chemical character. The electron-deficient pyridine ring favors nucleophilic reactions, while the electron-rich pyrazole ring is susceptible to electrophilic attack. This dual reactivity, combined with its utility as a pharmacologically relevant scaffold, makes it a molecule of great importance for synthetic and medicinal chemists. Understanding its properties and reaction mechanisms is key to leveraging its full potential in the development of novel chemical entities and therapeutic agents.

References

- 1. 4-(1-Methyl-1H-Pyrazol-4-Yl)Pyridine: Chemical Properties, Uses, Safety Data & Supplier China | High Purity API & Research Chemicals [pipzine-chem.com]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(5-Methyl-1H-pyrazol-3-yl)pyridine|CAS 20007-63-0 [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. chemistry-online.com [chemistry-online.com]

- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 10. scribd.com [scribd.com]

- 11. quora.com [quora.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 15. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of novel pyrazole-pyridine compounds

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole-Pyridine Compounds

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" for their ability to interact with diverse biological targets. The pyrazole-pyridine nucleus is a quintessential example of such a scaffold.[1][2] This fused heterocyclic system, an isostere of natural purines, possesses a unique combination of structural rigidity, hydrogen bonding capacity, and tunable electronic properties that make it an exceptionally versatile core for drug design.[2][3]

Over the past two decades, derivatives of pyrazole-pyridine have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to explain the causal relationships behind synthetic strategies, the mechanistic underpinnings of biological activity, and the self-validating experimental protocols required to rigorously evaluate these promising compounds.

The Pyrazole-Pyridine Core: A Structural and Strategic Analysis

The therapeutic potential of this scaffold is intrinsically linked to its chemical architecture. Comprising a five-membered pyrazole ring fused to a six-membered pyridine ring, the system's properties are heavily influenced by the relative positions of the nitrogen atoms. This gives rise to several key isomers, with the most explored in drug discovery being the 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems.[3][8] The 1H-pyrazolo[3,4-b]pyridine tautomer is notably more stable, making it a common synthetic target.[8]

The strategic value of this scaffold lies in several key features:

-

Bioisosterism: Its structural similarity to purine allows it to act as an antagonist in biological pathways that involve purinergic signaling, a cornerstone of its anticancer and antiviral activities.[2]

-

H-Bonding Potential: The presence of both hydrogen bond donors (the pyrazole N-H) and acceptors (the pyridine nitrogen and the second pyrazole nitrogen) facilitates strong and specific interactions with enzyme active sites, particularly the hinge regions of kinases.[1]

-

Tunable Substituent Vectors: The core structure presents multiple positions (N1, C3, C4, C5, C6) where chemical substitutions can be made to fine-tune potency, selectivity, and pharmacokinetic properties (ADME/Tox).[8]

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action of 4-(1-methyl-1H-pyrazol-5-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a privileged structure in medicinal chemistry. This class of compounds, characterized by the fusion of pyrazole and pyridine rings, has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Their structural similarity to natural purines allows them to act as antagonists in various biological processes, making them attractive candidates for drug discovery.[2] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of novel derivatives within this class, with a primary focus on their well-documented roles as protein kinase inhibitors.

Introduction: The Pyrazolopyridine Core and Its Therapeutic Promise

Pyrazolopyridines are bicyclic heterocyclic compounds that have garnered significant attention for their diverse pharmacological profiles.[1] The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic and structural landscape, enabling these molecules to interact with a variety of biological targets.[1] A significant portion of research has focused on their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3][4] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3]

Derivatives of the this compound scaffold have been specifically investigated as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK),[3] Cyclin-Dependent Kinases (CDKs),[5] and Checkpoint Kinase 1 (CHK1).[6] Understanding the precise MoA of a new derivative is paramount for its development as a therapeutic agent. This involves not only identifying the primary target but also characterizing its effects on cellular pathways and predicting its potential for both efficacy and off-target effects.

A Phased Approach to Mechanism of Action Elucidation

Determining the MoA of a novel compound is a multi-step process that moves from broad, unbiased screening to specific, hypothesis-driven validation. This guide outlines a logical workflow for characterizing this compound derivatives.

Phase I: Target Identification and Initial Validation

The first critical step is to identify the direct molecular target(s) of the compound. Given the prevalence of kinase inhibition within this chemical class, initial efforts are often directed toward this target family. However, an unbiased approach is crucial to uncover novel mechanisms.

Caption: Workflow for initial target identification and validation.

A. Hypothesis-Driven Approach: Kinase Panel Screening

-

Rationale: Based on the known pharmacology of the pyrazolopyridine scaffold, a primary hypothesis is often that the derivative inhibits one or more protein kinases.[3][4] A broad in vitro kinase panel screen is a cost-effective and high-throughput method to test this hypothesis against hundreds of kinases simultaneously.

-

Methodology:

-

The test compound is assayed at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified recombinant kinases.

-

Kinase activity is typically measured via the quantification of ATP consumption (e.g., using Kinase-Glo®) or phosphopeptide formation (e.g., using fluorescence-based assays).[7]

-

Results are expressed as percent inhibition relative to a vehicle control.

-

-

Interpretation: "Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% or >90%). This provides a preliminary selectivity profile and identifies the most likely kinase targets.

B. Unbiased Approaches for Novel Target Discovery

It is crucial to consider that the derivative may have a novel mechanism of action. Unbiased methods aim to identify binding partners without prior assumptions.[8][9]

-

Affinity Chromatography coupled with Mass Spectrometry:

-

Rationale: This technique directly identifies proteins from a cell lysate that physically bind to the compound.[10][11]

-

Protocol: Immobilized Compound Pulldown

-

Immobilization: Synthesize an analog of the derivative with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without disrupting its active conformation.[10][12]

-

Incubation: Incubate the compound-conjugated beads with a complex protein mixture, such as a total cell lysate.

-

Washing: Perform stringent washes to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound as a competitor or by denaturing conditions.[11]

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

-

Cellular Thermal Shift Assay (CETSA):

-

Rationale: This method assesses target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.[12]

-

Methodology:

-

Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heat the samples across a range of temperatures.

-

Cool and lyse the cells (if treated intact) and separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

-

A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.

-

-

Phase II: Biochemical and Cellular Characterization

Once putative targets are identified, the next phase is to quantify the interaction and confirm that target engagement translates into a functional cellular response.

A. Quantifying Binding Affinity and Kinetics

-

Rationale: It is essential to determine the potency and binding kinetics of the compound to its validated target.

-

Key Techniques:

-

IC50 Determination: A dose-response curve is generated by assaying the compound at various concentrations against the purified target kinase to determine the concentration required for 50% inhibition (IC50).[7]

-

Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the binding and dissociation of the compound to the immobilized target protein, yielding kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[7]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).[7]

-

Table 1: Example Data for a Hypothetical Derivative (Compound X)

| Assay Type | Target Kinase | Result | Interpretation |

| Kinase Panel Screen | Kinase A | 98% inhibition @ 1 µM | Potent inhibitor |

| Kinase Panel Screen | Kinase B | 92% inhibition @ 1 µM | Potent inhibitor |

| Kinase Panel Screen | >200 other kinases | <30% inhibition @ 1 µM | Selective profile |

| IC50 Assay | Kinase A | 15 nM | High potency |

| IC50 Assay | Kinase B | 45 nM | High potency |

| SPR | Kinase A | KD = 12 nM | High affinity binding |

B. Cellular Target Engagement and Pathway Modulation

-

Rationale: Demonstrating that the compound engages its target in a cellular environment and modulates downstream signaling is a critical validation step.

-

Methodology: Western Blotting for Phospho-Proteins

-

Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) with increasing concentrations of the compound. Include appropriate vehicle (e.g., DMSO) and positive controls.[13]

-

Lysis: Lyse the cells after a predetermined incubation period.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known, direct substrate of the target kinase.

-

Normalization: Re-probe the same membrane with an antibody for the total amount of the substrate protein to ensure observed changes are due to inhibition, not protein degradation.

-

-

Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate provides strong evidence of on-target activity in a cellular context.[14]

Caption: Hypothetical signaling pathway inhibited by a derivative.

Phase III: Advanced Cellular and In Vivo Studies

The final phase involves confirming the MoA in more complex biological systems and assessing the compound's therapeutic potential.

A. Phenotypic Confirmation

-

Rationale: The phenotypic effect of the compound (e.g., anti-proliferative activity) should be consistent with the inhibition of the identified target.

-

Methods:

-

Genetic Knockdown/Knockout: Use RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase in the model cell line.[15] The cellular phenotype observed should mimic the effect of the compound.

-

Rescue Experiments: In a cell line treated with the inhibitor, introduce a mutated version of the target kinase that is resistant to the compound. If the phenotype is reversed, it strongly confirms that the compound's effect is on-target.[13]

-

B. Preclinical In Vivo Assessment

-

Rationale: To evaluate the compound's efficacy and confirm target engagement in a whole-organism model.

-

Methodology:

-

Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model (e.g., mouse).

-

Pharmacodynamics (PD): In a tumor-bearing animal model, administer the compound and collect tumor samples at various time points. Analyze tumor lysates by Western blot for the phosphorylation of the target's substrate to confirm in vivo target engagement.

-

Efficacy Studies: Treat tumor-bearing animals with the compound and monitor tumor growth over time compared to a vehicle-treated control group.[7]

-

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. A systematic and multi-faceted approach to elucidating the mechanism of action is essential for advancing these promising compounds through the drug discovery pipeline. By combining hypothesis-driven and unbiased techniques, researchers can confidently identify targets, validate cellular activity, and build a robust preclinical data package. Future work in this area will likely involve the use of advanced techniques like quantitative proteomics and phosphoproteomics to understand the complex signaling networks affected by these inhibitors and to identify potential mechanisms of drug resistance.[14][16]

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 16. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel 4-(1-Methyl-1H-pyrazol-5-yl)pyridine Analogues: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Convergence of Pyrazole and Pyridine Scaffolds

In the landscape of medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of pharmacologically active agents, demonstrating activities ranging from anti-inflammatory to anticancer.[1][2] Similarly, the pyridine ring, an electron-deficient six-membered heterocycle, is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[3][4]

The combination of these two pharmacophores into the 4-(1-methyl-1H-pyrazol-5-yl)pyridine core creates a unique molecular architecture. This framework offers a rich vector space for chemical modification, enabling the fine-tuning of electronic properties, solubility, and spatial arrangement of functional groups. This guide provides an in-depth exploration of the discovery of novel analogues based on this core, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

I. Synthetic Strategies: Building the this compound Core

The efficient construction of the this compound scaffold is paramount for the exploration of its chemical space. Several synthetic routes have been developed, each with its own advantages in terms of versatility, yield, and scalability. A common and effective strategy involves a convergent synthesis, often culminating in a cross-coupling reaction to unite the pyrazole and pyridine moieties.

A. Key Synthetic Disconnections and Methodologies

A logical approach to the synthesis of these analogues involves the separate construction of functionalized pyrazole and pyridine building blocks, followed by their strategic coupling. This modularity allows for the independent variation of substituents on each ring system, facilitating the rapid generation of a diverse compound library for SAR studies.

Diagram 1: General Synthetic Workflow

References

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The confluence of distinct heterocyclic rings into a single molecular framework is a cornerstone of modern medicinal chemistry, aimed at creating scaffolds with unique electronic and steric properties to engage biological targets with high affinity and selectivity. The 4-(1-methyl-1H-pyrazol-5-yl)pyridine core represents a quintessential example of such a "privileged scaffold." This guide provides an in-depth analysis of this scaffold, exploring its synthesis, key structural attributes, and its successful application in the development of potent modulators for a range of high-value therapeutic targets, particularly protein kinases. We will dissect structure-activity relationships (SAR), present detailed experimental protocols, and review case studies that underscore its significance for researchers in drug development.

The Rationale: Why this compound?

The pyrazole ring system is a five-membered 1,2-diazole that is a prominent feature in numerous FDA-approved drugs, including the blockbuster kinase inhibitors ibrutinib and ruxolitinib.[1][2] Its utility stems from its unique physicochemical properties: the N-1 nitrogen is pyrrole-like and can serve as a hydrogen bond donor (though methylated in our core), while the N-2 nitrogen is pyridine-like and acts as a hydrogen bond acceptor.[3] This duality, combined with its aromaticity, makes it a versatile pharmacophore.[4][5]

When covalently linked to a pyridine ring—a six-membered, electron-deficient heterocycle also prevalent in pharmaceuticals—the resulting scaffold offers a compelling set of features for drug design.[6][7] The this compound core specifically creates a unique molecular architecture by combining the electron-rich pyrazole with the electron-deficient pyridine, establishing a distinct dipole moment and providing precisely oriented vectors for functionalization.[8] This combination allows for a multi-pronged approach to target engagement, utilizing hydrogen bonding, π-stacking, and hydrophobic interactions.

Synthesis of the Core Scaffold

The most direct and widely adopted method for constructing the this compound scaffold is through the cyclocondensation of a pyridine-containing α,β-unsaturated carbonyl compound with methylhydrazine. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A common precursor is (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, which readily reacts with methylhydrazine. A notable aspect of this synthesis is the potential for regioisomer formation, yielding both the desired this compound and the 4-(1-methyl-1H-pyrazol-3-yl)pyridine byproduct.[9] Chromatographic purification is typically required to isolate the desired isomer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Preliminary In Vitro Screening of 4-(1-methyl-1H-pyrazol-5-yl)pyridine

Introduction: Rationale and Strategic Imperative

The 4-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a compelling starting point for drug discovery. It marries an electron-rich pyrazole ring with an electron-deficient pyridine ring, creating a "privileged structure" with significant potential for biological activity.[1][2][3] The pyrazole motif is a cornerstone of numerous FDA-approved drugs and is extensively documented for a wide spectrum of pharmacological activities, most notably in oncology.[2][4][5][6] Specifically, pyrazole-pyridine hybrids have emerged as potent modulators of critical cellular signaling pathways, particularly as kinase inhibitors.[7][8][9]

Given this background, a preliminary in vitro screening strategy for a novel compound like this compound must be both logical and hypothesis-driven. The most resource-efficient approach is not a broad, untargeted screen, but a hierarchical cascade that begins with a phenotypic assay to confirm general biological activity, followed by target-based assays to deconvolute the mechanism of action. This guide outlines such a cascade, focusing on antiproliferative and kinase inhibition assays as the most probable areas of activity, supplemented by essential preliminary safety and selectivity profiling.

Part 1: The Hierarchical In Vitro Screening Cascade

The proposed screening strategy is designed as a multi-stage funnel. It begins with a broad, cost-effective primary assay to identify a general cytotoxic or antiproliferative phenotype. Positive hits from this stage are then advanced to more specific, mechanistically informative secondary assays. This hierarchical approach ensures that resources are focused on compounds with confirmed biological activity, maximizing the efficiency of the discovery process.[10]

Caption: A hierarchical workflow for in vitro screening of this compound.

Part 2: Primary Screening - Assessing Antiproliferative Activity

Causality Behind Experimental Choice: The initial and most fundamental question is whether the compound exerts any biological effect on whole cells. A cytotoxicity or antiproliferative assay is the quintessential primary screen.[10][11] We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its robustness, high-throughput scalability, and cost-effectiveness.[12] This colorimetric assay measures the metabolic activity of cells via mitochondrial dehydrogenases, which serves as a proxy for cell viability and proliferation.[13][14] Screening against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) provides early insights into potential tumor-type specificity.[15][16]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[13][17]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) to ~80% confluency.

-

Trypsinize, count, and resuspend cells in a complete culture medium.

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the complete culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the medium from the cell plate and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Readout:

-

Carefully remove the medium from all wells.

-

Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Summarizing Antiproliferative Activity

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| A549 | Lung Cancer | 12.2 |

| HCT-116 | Colon Cancer | 6.8 |

| Doxorubicin (Control) | - | 1.9 |

Note: Data are representative examples for illustrative purposes.

A positive "hit" is typically defined as a compound exhibiting an IC₅₀ value below a certain threshold, often ≤ 10 µM in academic or early discovery settings. Based on this hypothetical data, the compound would be considered a hit, particularly in colon and breast cancer lines, and would proceed to secondary screening.

Part 3: Secondary Screening - Kinase Inhibition Profiling

Causality Behind Experimental Choice: With a confirmed antiproliferative phenotype, the next logical step is to investigate the molecular mechanism. The pyrazole-pyridine scaffold is a well-established "hinge-binding" motif for protein kinases.[9] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[18][19] A biochemical kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. Screening against a panel of kinases relevant to cancer (e.g., cell cycle kinases like CDK2, signaling kinases like JNK, and survival kinases like PIM-1) can rapidly identify direct targets.[8][20]

Methodology: Universal Fluorescence-Based Kinase Assay

This protocol describes a common, adaptable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[18]

-

Assay Principle: The assay measures the phosphorylation of a specific peptide substrate by a kinase. The reaction uses a biotinylated peptide and an antibody that specifically recognizes the phosphorylated version of the peptide. The antibody is labeled with a fluorescent donor (e.g., Terbium), and streptavidin (which binds biotin) is labeled with a fluorescent acceptor. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of the kinase reduces phosphorylation, leading to a decrease in the FRET signal.[18]

-

Protocol Steps:

-

Reagent Preparation: Prepare assay buffer, kinase, biotinylated peptide substrate, and ATP at appropriate concentrations.

-

Compound Plating: In a 384-well assay plate, dispense the test compound at various concentrations. Include a positive control inhibitor (e.g., Staurosporine) and a DMSO vehicle control.

-

Kinase/Substrate Addition: Add a mixture of the specific kinase and its peptide substrate to each well. Incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the phosphorylation reaction by adding ATP to all wells. Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add the detection reagents (e.g., terbium-labeled anti-phospho-antibody and streptavidin-acceptor). Incubate for 60 minutes to allow for binding.

-

Readout: Read the plate on a TR-FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the ratio of acceptor to donor fluorescence.

-

Determine the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control inhibitor) signals.

-

Plot percent inhibition versus log(compound concentration) to calculate the IC₅₀ or Ki value for each kinase.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Kinase Family | % Inhibition @ 1 µM | Kᵢ (nM) |

| CDK2/Cyclin A | Cell Cycle | 92% | 85 |

| JNK1 | MAPK | 35% | > 1,000 |

| PIM-1 | AGC Kinase | 88% | 120 |

| VEGFR-2 | Receptor Tyrosine Kinase | 15% | > 5,000 |

Note: Data are representative examples for illustrative purposes.

This profile suggests the compound is a potent inhibitor of CDK2 and PIM-1, providing a strong hypothesis for its antiproliferative mechanism. The next step would be to confirm this activity in cell-based assays that measure the downstream effects of inhibiting these specific pathways.

Visualization: Relevant Signaling Pathway

Inhibiting CDK2 directly impacts the cell's ability to progress through the cell cycle, particularly the G1/S transition. This provides a clear, testable hypothesis for the compound's mechanism of action.

Caption: Inhibition of the CDK2 pathway by the test compound leads to cell cycle arrest.

Part 4: Preliminary In Vitro Safety & Selectivity

Causality Behind Experimental Choice: A critical aspect of early drug discovery is to determine if a compound's cytotoxic effects are selective for cancer cells over normal, healthy cells.[21] A large therapeutic window is a key characteristic of a promising drug candidate. A simple and effective way to get a preliminary measure of this is to run the same cytotoxicity assay (e.g., MTT) on a non-cancerous cell line, such as human fibroblasts or an immortalized epithelial cell line (e.g., HEK293).[22][23] The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells provides a "Selectivity Index" (SI).

Data Presentation: Cytotoxicity and Selectivity Index

| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) vs. HCT-116 |

| HCT-116 | Colon Cancer | 6.8 | - |

| HEK293 | Normal Kidney Epithelial | 85.0 | 12.5 |

Note: Data are representative examples for illustrative purposes.

An SI value greater than 10 is often considered a desirable starting point, indicating that the compound is significantly more potent against the cancer cell line. This result would increase confidence in the compound's therapeutic potential.

References

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 3. 4-(5-Methyl-1H-pyrazol-3-yl)pyridine|CAS 20007-63-0 [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. criver.com [criver.com]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. namsa.com [namsa.com]

- 18. benchchem.com [benchchem.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. news-medical.net [news-medical.net]

- 22. researchgate.net [researchgate.net]

- 23. selvita.com [selvita.com]

An In-Depth Technical Guide to 4-(1-Methyl-1H-Pyrazol-5-yl)pyridine: A Privileged Scaffold for Kinase Inhibitor Development

Executive Summary

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors (PKIs) at the forefront of modern drug discovery, particularly in oncology.[1] The design of small molecules that can potently and selectively modulate kinase activity is a central challenge in medicinal chemistry. This guide provides a comprehensive technical overview of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic intermediate that serves as a powerful and versatile starting point for the development of next-generation kinase inhibitors. We will explore the strategic importance of the pyrazole-pyridine scaffold, detail its synthesis and characterization, outline its application in a typical drug discovery workflow, and provide validated experimental protocols for its use and for the evaluation of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.

The Strategic Importance of the Pyrazole-Pyridine Scaffold in Kinase Inhibition

The dysregulation of protein kinases is a known driver of numerous diseases.[2] Consequently, the ATP-binding site of kinases has become one of the most intensively studied drug targets.[3] The success of an inhibitor hinges on its ability to effectively compete with high intracellular concentrations of ATP while maintaining selectivity across the highly conserved human kinome.

The Pyrazole Ring: A "Privileged" Heterocycle

The pyrazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry.[1][4] Its prevalence in FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), underscores its value.[1] This preference is rooted in several key attributes:

-

Synthetic Accessibility: Pyrazole cores can be constructed through robust and well-established synthetic methodologies.[4][5]

-

Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic systems, allowing for fine-tuning of electronic and steric properties.[1]

-

Hinge-Binding Motif: Crucially, the adjacent nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors. This enables them to form critical hydrogen bonds with the backbone amide residues of the kinase "hinge" region, effectively mimicking the adenine moiety of ATP and anchoring the inhibitor in the active site.[6]

The Pyridine Moiety: Enhancing Potency and Modulating Properties

Coupling the pyrazole with a pyridine ring, as in this compound, creates a synergistic scaffold. While pyrimidine cores are common in kinase inhibitors, the move to a pyridine core can reduce polarity and offer different vectors for chemical exploration.[7] The pyridine nitrogen can act as an additional hydrogen bond acceptor and provides a key point for derivatization to explore the solvent-exposed regions of the ATP pocket, which is crucial for achieving inhibitor selectivity and optimizing pharmacokinetic properties.

Caption: Structure of this compound.

Synthesis and Characterization of the Core Intermediate

A reliable and scalable synthesis of the core intermediate is the foundational step for any drug discovery program. The chosen route must be robust and yield a product of high purity, as impurities can confound subsequent biological assays.

Rationale for Synthetic Route Selection

The synthesis of this compound is efficiently achieved via a cyclocondensation reaction. The selected method involves the reaction of an enaminone with methylhydrazine. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. A critical consideration in this synthesis is the potential for regioisomer formation—the desired this compound and the byproduct 4-(1-methyl-1H-pyrazol-3-yl)pyridine.[8] Therefore, rigorous purification and analytical validation are non-negotiable.

Caption: General workflow for the synthesis and purification of the intermediate.

Detailed Synthesis Protocol

This protocol is adapted from established chemical literature and should be performed by trained personnel in a suitable laboratory environment with appropriate personal protective equipment.[8]

-

Reaction Setup: To a solution of 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in absolute ethanol (approx. 0.2 M), add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is typically effective for separating the desired product from the regioisomeric byproduct and other impurities.[8]

-

Validation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure. Dry the final product under high vacuum and characterize thoroughly.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and structural integrity of the synthesized intermediate.

| Property | Value | Reference |

| Chemical Formula | C₉H₉N₃ | [9] |

| Molecular Weight | 159.19 g/mol | [9] |

| CAS Number | 905281-60-9 | [8][9] |

| Appearance | Yellow oil (typical) | [8] |

| Purity (Post-Chromo.) | >95% | [9] |

| Analytical Technique | Expected Result (Hypothetical Data) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, 2H, Py-H), 7.60 (s, 1H, Pz-H), 7.40 (d, 2H, Py-H), 6.40 (s, 1H, Pz-H), 3.85 (s, 3H, N-CH₃). (Note: Chemical shifts are illustrative and must be confirmed experimentally. The key is to distinguish the two pyrazole proton signals and the pyridine signals from those of the 3-yl isomer.) |

| LC/MS (ESI+) | A major peak observed at the expected retention time with m/z = 160.08 [M+H]⁺. The purity should be assessed by peak area integration, and the absence of a peak corresponding to the regioisomer should be confirmed. |

From Intermediate to Inhibitor: A Drug Discovery Workflow

This compound is not an active inhibitor itself; it is a molecular scaffold upon which a potent and selective drug is built. This process involves a structured, iterative cycle of design, synthesis, and testing.

Caption: The drug discovery workflow using the intermediate scaffold.

Structure-Activity Relationship (SAR) Case Study: JNK Inhibitors

A practical example of this workflow is the development of inhibitors for c-Jun N-terminal kinase (JNK), a member of the MAPK family.[7] Research programs have successfully developed potent JNK inhibitors based on a 4-pyrazolyl-pyridine core.[7] The process begins by coupling different chemical moieties to the pyridine ring, often via Suzuki or Buchwald-Hartwig cross-coupling reactions, to probe different regions of the kinase active site.

Table 3: Illustrative SAR Data for Hypothetical JNK Inhibitors (This data is conceptual and for illustrative purposes only)

| Compound ID | R-Group on Pyridine Ring | JNK3 IC₅₀ (nM) | p38α IC₅₀ (nM) | Selectivity (p38α/JNK3) |

| Core-H | -H | >10,000 | >10,000 | - |

| Core-01 | 3-fluorophenyl | 520 | >10,000 | >19 |

| Core-02 | 3-aminophenyl | 85 | 8,500 | 100 |

| Core-03 | N-methyl-benzamide | 12 | 6,000 | 500 |

This iterative process, guided by SAR, allows chemists to rationally design compounds with improved potency (lower IC₅₀ for the target, JNK3) and selectivity (higher IC₅₀ for off-targets like p38α).

Mechanism of Action and Target Engagement

The pyrazole-pyridine scaffold primarily functions as an ATP-competitive inhibitor. Its effectiveness stems from its ability to occupy the adenine-binding region of the kinase ATP pocket.

Caption: The core scaffold forms hydrogen bonds with the kinase hinge region.

The N-H of the pyrazole and one of the pyrazole nitrogens form critical hydrogen bonds with the kinase hinge, anchoring the molecule. The attached R-groups then extend into other regions of the binding site, such as the hydrophobic pocket and the solvent-front, which confers selectivity over other kinases.

Representative Signaling Pathway: JNK Inhibition

Inhibiting a kinase like JNK blocks its ability to phosphorylate downstream substrates, thereby interrupting a signaling cascade. For example, JNK activation by cellular stress leads to the phosphorylation of transcription factors like c-Jun. An effective inhibitor prevents this phosphorylation event, blocking the subsequent pathological gene expression.

Caption: Inhibition of the JNK signaling pathway by a pyrazole-pyridine inhibitor.

Experimental Methodologies for Inhibitor Evaluation

Once a library of compounds is synthesized from the core intermediate, they must be evaluated in robust and reproducible assays.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by a kinase reaction; less ADP indicates greater inhibition.

-

Reagent Preparation:

-

Prepare a 2X solution of the target kinase (e.g., JNK3) in kinase reaction buffer.

-

Prepare a 2X solution of the substrate (e.g., ATF2 peptide) and ATP in the same buffer.

-

Serially dilute the test compounds (derived from the core intermediate) in DMSO, then dilute into buffer to create 10X final assay concentrations.

-

-

Assay Plate Setup (384-well plate):

-

Add 1 µL of 10X compound solution to the appropriate wells.

-

Add 1 µL of DMSO to positive control (no inhibition) and negative control (no kinase) wells.

-

Initiate the reaction by adding 4 µL of the 2X kinase solution to all wells except the negative controls.

-

Add 5 µL of the 2X substrate/ATP solution to all wells.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection (Promega ADP-Glo™ Protocol):

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement (Western Blot)

This assay confirms that the inhibitor can enter a cell and block the phosphorylation of its target's substrate.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa or SW620 cells) to ~80% confluency.

-

Treat cells with various concentrations of the test compound for 1-2 hours.

-

Induce the signaling pathway (e.g., with anisomycin to activate JNK). Include untreated and vehicle-only controls.

-

-

Lysate Preparation:

-

Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4 °C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Jun).

-

Wash the membrane and incubate for 1 hour with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot. To ensure equal loading, strip the membrane and re-probe for total c-Jun and a loading control like GAPDH. A dose-dependent decrease in the phospho-c-Jun signal indicates successful target engagement.

-

Conclusion and Future Outlook

This compound represents a validated and high-value intermediate in the field of kinase inhibitor drug discovery. Its privileged pyrazole-pyridine core provides a reliable anchor within the kinase ATP-binding site, while its synthetic tractability allows for extensive chemical exploration to achieve potency and selectivity. The logical, iterative workflow—from synthesis of the core, through library development, to biochemical and cellular evaluation—provides a clear and effective path toward identifying novel clinical candidates. As our understanding of the human kinome deepens, scaffolds like this will remain essential tools for developing the next generation of targeted therapies.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]